An In-depth Technical Guide to Bis(2-hydroxyethyl)urea Isomers for Researchers and Drug Development Professionals
An In-depth Technical Guide to Bis(2-hydroxyethyl)urea Isomers for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,3-bis(2-hydroxyethyl)urea (CAS 23270-55-5) and its closely related, more extensively studied isomers. Recognizing the limited specific data on the target compound, this paper adopts a comparative approach, leveraging detailed information on analogous structures to provide a holistic understanding for researchers, scientists, and drug development professionals.
Foreword: Navigating the Isomeric Landscape of Hydroxyethylated Ureas
The term "bis(2-hydroxyethyl)urea" can be ambiguous without specifying the substitution pattern on the urea nitrogen atoms. This guide will focus on the requested N,N-disubstituted isomer, 3,3-bis(2-hydroxyethyl)urea, while drawing critical insights from its N,N'-disubstituted counterpart and its mono-substituted precursor, Hydroxyethyl Urea. The structural differences are fundamental to their chemical properties and potential applications.
Caption: Structural classes of hydroxyethylated ureas discussed in this guide.
Section 1: 3,3-bis(2-hydroxyethyl)urea (CAS 23270-55-5): The Target Compound
3,3-bis(2-hydroxyethyl)urea, also known as N,N-bis(2-hydroxyethyl)urea, is an organic compound where two hydroxyethyl groups are attached to the same nitrogen atom of a urea molecule.
Chemical Properties and Availability
Data specific to this isomer is sparse, reflecting its status primarily as a research chemical.[1] It is described as a white crystalline solid that is soluble in water, a property enhanced by the hydrophilic nature of its two hydroxyl groups.[2] This high water solubility and potential for hydrogen bonding are its most notable characteristics.[2]
| Property | Value | Source |
| CAS Number | 23270-55-5 | [1][2] |
| Molecular Formula | C₅H₁₂N₂O₃ | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| Synonyms | N,N-Bis(2-hydroxyethyl)urea, 1,1-Bis(2-hydroxyethyl)urea, NSC 159060 | [1][2] |
| Physical Form | Neat / White Crystalline Solid | [1][2] |
Applications and Research Status
Currently, 3,3-bis(2-hydroxyethyl)urea is marketed as a useful chemical for laboratory research.[1] While specific applications in drug development are not documented, its structure suggests potential utility as a humectant, stabilizer, or a building block in polymer science, particularly for creating hydrogels or other materials requiring moisture retention.[2] Its low toxicity profile is also suggested, though comprehensive studies are not publicly available.[2] Further research is needed to validate these potential applications.
Section 2: 1,3-bis(2-hydroxyethyl)urea (CAS 15438-70-7): A Symmetrical Isomer
In contrast to the 3,3-isomer, 1,3-bis(2-hydroxyethyl)urea, or N,N'-bis(2-hydroxyethyl)urea, has a symmetrical structure with one hydroxyethyl group on each nitrogen atom. This isomer is more thoroughly documented, providing a valuable reference for understanding the potential of bis-hydroxyethylated ureas.
Synthesis Methodologies
The synthesis of 1,3-bis(2-hydroxyethyl)urea has been approached through several routes, reflecting a scientific interest in optimizing yield and purity while minimizing hazardous reagents.
Method A: Condensation of Urea with Ethanolamine
This is a direct and common method involving the condensation reaction between urea and monoethanolamine.[3]
-
Protocol:
-
Combine urea and monoethanolamine in a 1:2 molar ratio.
-
Heat the mixture at 135°C for 2 hours, then increase the temperature to 140°C for 6 hours.[4]
-
Continuously remove the gaseous ammonia (NH₃) byproduct to drive the reaction equilibrium towards the product.[3]
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The crude product is a mixture containing the desired compound along with unreacted urea and ethanolamine.[5]
-
Purify the final product by recrystallization from a solvent such as methanol.[3][4]
-
-
Causality and Insights: The removal of ammonia is critical; its accumulation would inhibit the forward reaction. The two-step heating process likely balances the initial reaction rate with minimizing thermal degradation over the extended reaction time. Recrystallization is essential for achieving the purity required for analytical or developmental work.
Method B: Reaction of Urea with Ethylene Carbonate
This method presents a more sustainable and efficient alternative, avoiding the direct use of ethanolamine and offering a higher yield.[5]
-
Protocol:
-
React urea with ethylene carbonate in a 1:2 molar ratio.[5]
-
The reaction is conducted in the presence of a synthetic zeolite catalyst containing sodium oxide (0.4-0.9 wt%) and optionally potassium oxide (1.0-5.5 wt%).[5]
-
Maintain the reaction temperature at 140-150°C until the evolution of carbon dioxide (CO₂) ceases.[5]
-
-
Causality and Insights: Ethylene carbonate serves as a safer alternative to toxic reagents like phosgene.[3] The zeolite catalyst facilitates the nucleophilic attack by the urea's nitrogen atoms on the carbonyl carbon of ethylene carbonate, leading to ring-opening.[3] This method is reported to increase the product yield to as high as 98% and reduce the reaction time significantly.[5]
Caption: Comparative workflows for the synthesis of 1,3-bis(2-hydroxyethyl)urea.
Applications in Research and Development
The documented applications for 1,3-bis(2-hydroxyethyl)urea are primarily in materials science, though its chemical properties suggest broader potential.
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Polymer Chemistry: It is used as a plasticizer in urea-formaldehyde resins to increase flexibility and reduce brittleness.[3]
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Pharmaceutical and Cosmetic Formulations: It is utilized as a stabilizing agent and may enhance skin hydration.[]
-
Research Chemical: It is noted as a useful research chemical, sometimes appearing as an impurity in related pharmaceutical compounds like Elmustine.[7] Its structural similarity to other biologically active compounds has prompted investigations into potential therapeutic applications.[3]
Section 3: Hydroxyethyl Urea (CAS 2078-71-9): A Commercially Significant Analogue
Hydroxyethyl urea, the mono-substituted analogue, is a widely used ingredient in the cosmetics and personal care industry. Its well-established safety and efficacy profile provides a valuable benchmark for its di-substituted relatives.
Primary Function and Mechanism
Hydroxyethyl urea functions as a high-performance humectant and moisturizing agent.[8] Its mechanism of action is rooted in its excellent water-binding ability, allowing it to penetrate the stratum corneum, increase the skin's moisture content, and improve elasticity.[9][10] This helps to relieve dryness and reduce the appearance of fine lines.[9] It is often favored over traditional urea for its gentler nature and superior, non-sticky sensory feel in formulations.[8]
Safety and Regulatory Standing
Hydroxyethyl urea has undergone extensive safety assessments. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe for use in cosmetics under current practices and concentrations, provided the final product is formulated to be non-irritating.[11][12]
-
Toxicological Profile: While some mild, transient skin or eye irritation may occur at high concentrations, comprehensive studies have found no evidence of long-term health risks.[11][13] Genotoxicity studies were negative, alleviating concerns about carcinogenic potential.[14]
-
Use in Formulations: It is used in a wide array of products, including lotions, creams, cleansers, and hair care items.[10] In leave-on moisturizing products, its concentration can be as high as 20.6%.[15]
The established safety of Hydroxyethyl Urea provides a degree of confidence in the tolerability of the core N-(2-hydroxyethyl)urea moiety, which is a foundational component of the di-substituted isomers. However, direct toxicological studies on the bis-substituted forms remain necessary for any potential application in drug development or personal care.
Section 4: Comparative Summary and Future Research
The distinct substitution patterns of these urea derivatives lead to different properties and data availability.
| Feature | 3,3-bis(2-hydroxyethyl)urea | 1,3-bis(2-hydroxyethyl)urea | Hydroxyethyl Urea |
| CAS Number | 23270-55-5 | 15438-70-7 | 2078-71-9 |
| Structure | N,N-disubstituted (asymmetric) | N,N'-disubstituted (symmetric) | N-monosubstituted |
| Molecular Weight | 148.16 g/mol | 148.16 g/mol | 104.11 g/mol |
| Primary Status | Research Chemical | Research Chemical, Plasticizer | Cosmetic Ingredient |
| Key Application | Undefined; potential humectant | Plasticizer for resins | Skin moisturizing agent |
| Data Availability | Very Limited | Moderate | Extensive |
Future Research Directions:
For researchers and drug development professionals, the knowledge gaps for 3,3-bis(2-hydroxyethyl)urea present several opportunities:
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Development of a Scalable Synthesis: Devising an efficient and high-purity synthesis protocol for the 3,3-isomer is the first critical step for enabling further research.
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Toxicological and Safety Evaluation: A comprehensive safety assessment, including dermal and ocular irritation, sensitization, and genotoxicity studies, would be required to ascertain its suitability for any formulation that comes into contact with biological systems.
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Functional Characterization: Head-to-head studies comparing the hygroscopicity, moisturizing efficacy, and formulation-stabilizing properties of the 3,3- and 1,3-isomers against the benchmark Hydroxyethyl Urea would elucidate their potential in dermatological or pharmaceutical applications.
-
Drug Delivery Potential: The presence of two hydroxyl groups makes these molecules interesting candidates for modification, potentially as linkers or carriers in drug delivery systems. Investigating their conjugation chemistry could open new avenues for development.
References
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UL Prospector. (n.d.). Hydroxyethyl Urea. Retrieved February 2, 2026, from [Link]
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